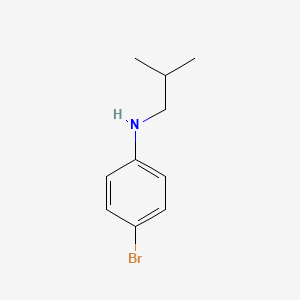
2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate is a chemical compound with a wide range of applications in scientific research. It is an organofluorine compound that is used as a reagent in various reactions, such as the preparation of fluorinated compounds and the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of other compounds, such as brominated compounds and other organic compounds. This compound is also used as a catalyst in organic reactions and as a reagent in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing new derivatives and compounds related to "2,2,2-Trifluoroethyl 4-bromo-3-methylphenylcarbamate" for potential applications in drug development and materials science. For instance, the synthesis of acylthioureas and their testing for antibacterial properties have been explored, demonstrating potential for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011). Additionally, innovative catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates have been developed, which could be applied in the synthesis of complex organic molecules (Wolfe et al., 2000).
Photoredox Catalysis
The application of photoredox catalysis in the field of synthetic organic chemistry has been significant, particularly in the development of new protocols for tri- and difluoromethylation of various skeletons. This research is crucial for the pharmaceutical and agrochemical sectors, where trifluoromethyl and difluoromethyl groups are common structural motifs (Koike & Akita, 2016).
Antitumor Immune Function and Bioorthogonal Chemistry
Studies have also delved into the antitumor immune functions of pyroptosis, a type of cell death, through the application of bioorthogonal chemistry. This innovative approach has led to the controlled release of therapeutic agents into tumor cells, highlighting a novel method for cancer treatment (Wang et al., 2020).
Polymer Science and Materials Chemistry
In materials science, the synthesis and characterization of methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions have been investigated, revealing potential applications in manufacturing and reducing environmental impact (Zhang, Zhang, & Sun, 2011). Furthermore, research on enhancing the solid-state emission of poly(thiophene)s through molecular control demonstrates the importance of these materials in optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(4-bromo-3-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-6-4-7(2-3-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMTFVBLZLSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)


![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)
![{[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]thio}acetic acid](/img/structure/B1518830.png)
![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)
![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)

![5-{[(3-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1518843.png)